Mutated EGFR-IN-1

Content Navigation

Product Name

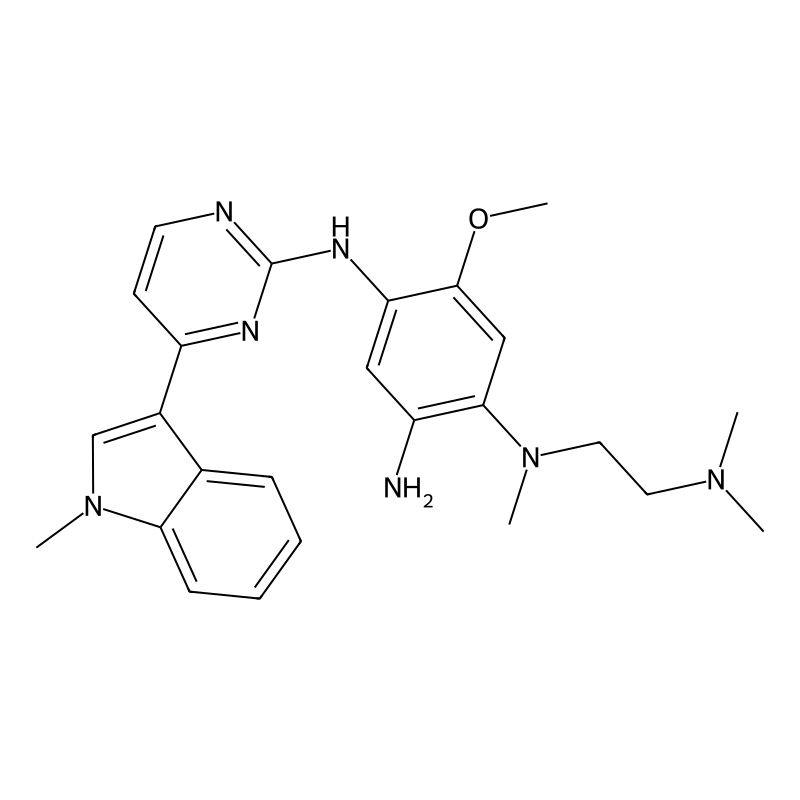

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Mutated EGFR-IN-1 (CAS 1421372-66-8), commonly identified as the des-acryl analog of Osimertinib (AZD9291), is a highly specialized pharmaceutical intermediate and reversible binding baseline compound . Structurally, it retains the core aminopyrimidine-indole and methoxy-dimethylaminoethyl-aniline scaffolds responsible for selective binding to the ATP pocket of mutant EGFR (L858R, Exon 19 deletions, and T790M), but lacks the terminal acrylamide warhead required for Cys797 covalent engagement [1]. In procurement contexts, this compound is primarily sourced by medicinal chemistry teams and process engineers either as a late-stage synthetic precursor for generating novel targeted covalent inhibitors (TCIs) or as a critical non-covalent control in kinetic assays evaluating covalent binding efficiency (k_inact/K_I) [2].

References

- [2] Cross, D. A. E., et al. 'AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer.' Cancer Discovery, 2014.

- [3] Chen, K., et al. 'Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors.' European Journal of Medicinal Chemistry, 2018.

Substituting Mutated EGFR-IN-1 with fully elaborated covalent inhibitors (such as Osimertinib or Rociletinib) or early-generation reversible inhibitors (like Gefitinib) fundamentally disrupts both synthetic workflows and mechanistic assays [1]. For synthetic chemists, utilizing a fully formed acrylamide prevents the modular installation of alternative electrophilic warheads (e.g., vinyl sulfonamides or chloroacetamides) needed to tune the covalent reactivity index [2]. For assay developers, using a different reversible inhibitor fails to provide an isosteric baseline; only the exact des-acryl analog allows researchers to accurately isolate the reversible binding affinity (K_I) from the covalent bond formation rate (k_inact) when benchmarking Osimertinib derivatives [3].

References

- [1] Finlay, M. R. V., et al. 'Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor.' Journal of Medicinal Chemistry, 2014.

- [2] Chen, K., et al. 'Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors.' European Journal of Medicinal Chemistry, 2018.

- [3] Schwartz, P. A., et al. 'Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance.' PNAS, 2014.

Precursor Suitability for Warhead Diversification

Procuring Mutated EGFR-IN-1 allows medicinal chemists to bypass the complex linear synthesis of the aminopyrimidine-indole core, enabling direct, single-step late-stage functionalization [1]. Compared to de novo synthesis starting from 2,4-dichloropyrimidine—which requires 4 to 6 steps including pyrimidine-indole coupling and nitro reduction—utilizing this advanced intermediate reduces the synthetic pathway to a single acylation event (e.g., reacting with acryloyl chloride or alternative electrophiles) [2]. This direct approach typically achieves >80% yield for the final warhead installation, drastically accelerating the generation of custom covalent inhibitor libraries [3].

| Evidence Dimension | Synthetic steps to novel TCI library generation |

| Target Compound Data | 1 step (direct electrophilic acylation) |

| Comparator Or Baseline | 4-6 steps (de novo linear synthesis) |

| Quantified Difference | Eliminates 3-5 synthetic steps, improving overall library generation throughput and final stage yield (>80%). |

| Conditions | Standard medicinal chemistry acylation conditions (e.g., DIPEA, DMF/DCM, room temperature) |

Procuring the advanced intermediate eliminates synthetic bottlenecks, allowing research teams to rapidly diversify electrophilic warheads without wasting resources on core scaffold construction.

Baseline Control for Covalent Kinetic Profiling

In biochemical profiling of targeted covalent inhibitors, accurately determining the two-step binding kinetics (k_inact/K_I) requires an isosteric, non-covalent control [1]. Mutated EGFR-IN-1 serves as the exact des-acryl matched pair to Osimertinib. While Osimertinib exhibits rapid covalent engagement with Cys797 (k_inact > 0), Mutated EGFR-IN-1 lacks the Michael acceptor, resulting in a k_inact of 0 while maintaining the identical reversible binding affinity (K_I) driven by the aminopyrimidine-indole core [2]. This allows researchers to mathematically decouple the initial reversible binding event from the subsequent covalent bond formation when evaluating novel derivatives [3].

| Evidence Dimension | Covalent inactivation rate (k_inact) |

| Target Compound Data | k_inact = 0 (purely reversible binding) |

| Comparator Or Baseline | Osimertinib (k_inact > 0, rapid covalent bond formation) |

| Quantified Difference | Provides a 100% decoupling of reversible affinity (K_I) from covalent reactivity (k_inact) in matched-pair kinetic assays. |

| Conditions | Time-dependent kinase inhibition assays (e.g., EGFR L858R/T790M recombinant protein) |

It provides an essential non-covalent baseline to accurately measure and optimize the two-step binding kinetics of new covalent EGFR inhibitors during lead optimization.

Minimization of Carryover Impurities in Final API

The purity of the late-stage primary amine intermediate is the primary determinant of final API yield and quality in the synthesis of Osimertinib analogs [1]. Procuring high-purity Mutated EGFR-IN-1 (>99% HPLC) prevents the carryover of difficult-to-separate process impurities—such as unreduced nitro precursors or des-methyl byproducts—that frequently contaminate crude in-house syntheses [2]. Using a lower-grade intermediate routinely reduces the final targeted covalent inhibitor yield by 15-20% due to the necessity of exhaustive preparative HPLC to remove these closely eluting acylated byproducts [3].

| Evidence Dimension | Downstream API yield and purification requirement |

| Target Compound Data | >99% purity intermediate enables direct crystallization or simple flash chromatography of the final TCI. |

| Comparator Or Baseline | Crude/lower-grade intermediate (<95% purity) |

| Quantified Difference | Prevents a 15-20% loss in final yield associated with exhaustive preparative HPLC purification of closely eluting byproducts. |

| Conditions | Final stage electrophilic acylation and subsequent purification |

Starting with a highly purified, commercially validated intermediate ensures that the final acylation step yields reproducible, assay-ready covalent inhibitors at scale.

Late-Stage Synthesis of Novel Targeted Covalent Inhibitors (TCIs)

Directly following from its precursor suitability, Mutated EGFR-IN-1 is a highly efficient starting material for medicinal chemistry programs aiming to synthesize next-generation EGFR inhibitors. By utilizing the pre-assembled aminopyrimidine-indole core, chemists can focus exclusively on installing diverse electrophilic warheads (e.g., alkynes, chloroacetamides, or vinyl sulfonamides) to tune covalent reactivity and overcome emerging resistance mutations like C797S [1].

Baseline Control in Time-Dependent Kinase Assays

Because it lacks the acrylamide warhead but retains the exact steric and electronic profile of Osimertinib's reversible binding moiety, this compound is highly effective as a non-covalent control in biochemical assays. It allows assay developers to accurately calculate the K_I and k_inact of new covalent drug candidates by providing a purely reversible baseline [2].

Process Chemistry and Impurity Profiling

For industrial scale-up and API manufacturing, high-purity Mutated EGFR-IN-1 is procured as a reference standard to monitor the final acylation step of Osimertinib production. It enables process chemists to accurately track conversion rates and identify unreacted intermediate carryover, ensuring the final drug substance meets stringent regulatory purity thresholds [3].

References

- [1] Chen, K., et al. 'Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors.' European Journal of Medicinal Chemistry, 2018.

- [2] Finlay, M. R. V., et al. 'Discovery of a Potent and Selective EGFR Inhibitor (AZD9291)...' Journal of Medicinal Chemistry, 2014.

- [3] Zhang, H., et al. 'Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets...' ResearchGate, 2023.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

Explore Compound Types